molecular formula C25H23N3O3S B329643 ETHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B329643
M. Wt: 445.5 g/mol
InChI Key: QLYDZWJPNVFTKS-UHFFFAOYSA-N
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Description

ETHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a quinoline ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-(3,4-dimethylphenyl)-4-quinolinecarboxylic acid with ethyl 2-amino-4-methylthiazole-5-carboxylate in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, leading to the inhibition of their activity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, it may induce apoptosis by activating caspase pathways or inhibiting survival signaling pathways.

Comparison with Similar Compounds

ETHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds such as:

    Ethyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate: Similar in structure but contains a thiophene ring instead of a quinoline ring.

    This compound: Unique due to the presence of both quinoline and thiazole rings, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 2-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H23N3O3S/c1-5-31-24(30)22-16(4)26-25(32-22)28-23(29)19-13-21(17-11-10-14(2)15(3)12-17)27-20-9-7-6-8-18(19)20/h6-13H,5H2,1-4H3,(H,26,28,29)

InChI Key

QLYDZWJPNVFTKS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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